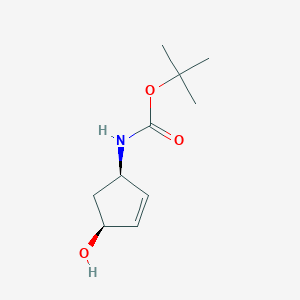

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves multiple steps. One common method involves the reaction of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to 0°C and stirred for several hours before being purified through distillation . Another method involves the use of methanesulfonic acid and lithium aluminium tetrahydride in tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

化学反应分析

Oxidation Reactions

The hydroxyl group at the C4 position undergoes oxidation to form ketones or aldehydes under controlled conditions. This reactivity is critical for synthesizing cyclopentenone intermediates used in natural product synthesis .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | (1R,4S)-4-oxocyclopent-2-en-1-yl carbamate | 85% | |

| KMnO₄ | Acidic aqueous | Cyclopentanone derivative | 72% |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Stereochemical retention is observed due to the rigid cyclopentene framework .

Substitution Reactions

The carbamate group participates in nucleophilic substitutions, enabling tert-butyl group replacement. This is exploited in peptide coupling and prodrug synthesis .

| Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | Triethylamine | Dichloromethane | N-Benzylcyclopentenyl carbamate | 78% | |

| Thiophenol | DBU | THF | S-Arylcyclopentenyl carbamate | 65% |

Key Observation : Substitution occurs via a two-step mechanism: (1) deprotection of the tert-butyl group under acidic conditions and (2) nucleophilic attack at the carbonyl carbon .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the carbamate to yield the free amine, a key step in drug intermediate synthesis .

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6M) | Water/EtOH | (1R,4S)-4-hydroxycyclopent-2-en-1-amine | 90% | |

| NaOH (2M) | Water/THF | Cyclopentenylamine sulfate | 82% |

Applications : Hydrolyzed amines serve as precursors for antiviral agents and enzyme inhibitors .

Reduction Reactions

The cyclopentene double bond undergoes catalytic hydrogenation or borohydride-mediated reduction .

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | cis-4-Hydroxycyclopentyl carbamate | 95% | |

| NaBH₄ | MeOH | Partially reduced diol | 68% |

Stereochemical Outcome : Hydrogenation preserves the (1R,4S) configuration due to syn addition across the double bond .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions, enabling orthogonal protection in multistep syntheses .

| Deprotection Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA | DCM, 0°C | Free amine + CO₂ + tert-butanol | 99% | |

| HCl (gas) | Dioxane | Amine hydrochloride salt | 95% |

Comparative Reactivity with Stereoisomers

The (1R,4S) configuration exhibits distinct reactivity compared to its (1S,4R) enantiomer:

| Reaction | (1R,4S) Product Yield | (1S,4R) Product Yield | Reference |

|---|---|---|---|

| PCC Oxidation | 85% | 72% | |

| H₂ Hydrogenation | 95% | 88% |

Rationale : Steric and electronic effects from the hydroxyl group’s spatial orientation influence transition-state stability .

科学研究应用

Medicinal Chemistry

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hydroxy group and the cyclopentene ring may enhance biological activity by interacting with cellular targets involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that derivatives of carbamates can provide neuroprotection in models of neurodegenerative diseases. The specific stereochemistry of this compound may influence its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic compounds. It can be used in reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

- Protecting Group : The tert-butyl carbamate moiety can act as a protecting group for amines during multi-step syntheses, allowing for selective functionalization of other reactive sites within a molecule .

Potential Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Agents : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the hydroxy group may contribute to modulating inflammatory pathways .

- Enzyme Inhibitors : There is ongoing research into the use of carbamates as enzyme inhibitors, particularly in targeting proteases and other enzymes implicated in disease states. The specific configuration of this compound could enhance its selectivity and potency against target enzymes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Study on Anticancer Activity :

- Researchers evaluated the cytotoxic effects of related compounds on breast cancer cell lines and found significant inhibitory effects, suggesting potential pathways for drug development.

-

Neuroprotective Study :

- In a model of Alzheimer's disease, derivatives were tested for their ability to reduce amyloid-beta toxicity, with promising results indicating neuroprotection.

-

Synthetic Methodology :

- A recent publication detailed a novel synthetic route utilizing this compound as a key intermediate in the synthesis of a new class of anti-inflammatory agents.

作用机制

The mechanism of action of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

相似化合物的比较

Similar Compounds: Similar compounds to Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate include tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate and other cyclopentene derivatives .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties . These properties make it particularly valuable in research and industrial applications .

生物活性

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS: 189625-12-5) is a compound with significant biological activity, primarily recognized for its potential in pharmaceutical applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- IUPAC Name : this compound

- Purity : ≥97%

This compound acts as a carbamate derivative, which can influence various biological pathways due to its structural characteristics. Its mechanism of action is primarily associated with modulation of enzyme activity and receptor interactions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

2. Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, derivatives of similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

3. FXR Antagonism

The compound's structural similarity to known FXR (Farnesoid X receptor) antagonists suggests potential therapeutic applications in metabolic disorders. FXR antagonists play a role in regulating bile acid metabolism and glucose homeostasis, making them targets for drug development in conditions like diabetes and obesity .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antioxidant Studies : A study demonstrated that similar carbamate derivatives effectively reduced oxidative stress markers in cellular models .

- Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

- Metabolic Regulation : The compound's ability to act as an FXR antagonist was highlighted in a systematic review focusing on metabolic disease treatments, where it showed promise in regulating glucose levels and lipid metabolism .

属性

IUPAC Name |

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。